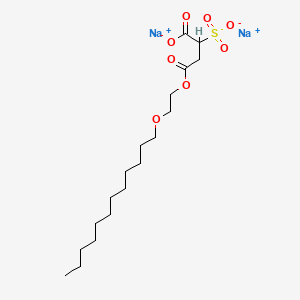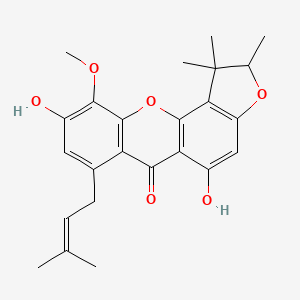
Muramic lactam
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La lactama de Murámico es una modificación estructural única que se encuentra en el peptidoglicano de las esporas bacterianas. Se forma a partir del ácido N-acetilmurámico, un componente clave de la pared celular bacteriana. Este compuesto juega un papel crucial en la resistencia al calor y la integridad estructural de las esporas bacterianas, lo que lo convierte en un tema importante de estudio en microbiología y bioquímica .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La lactama de Murámico se sintetiza a través de una serie de reacciones enzimáticas. El proceso comienza con la eliminación de una cadena lateral peptídica del ácido N-acetilmurámico por la enzima muramoil-L-alanina amidasa, codificada por el gen cwlD. Esto es seguido por la desacetilación del ácido murámico y la formación del anillo de lactama, catalizada por la enzima PdaA .
Métodos de Producción Industrial
Actualmente, no existen métodos de producción industrial a gran escala para la lactama de Murámico, ya que se estudia principalmente en el contexto de la formación de esporas bacterianas. La producción de lactama de Murámico se lleva a cabo normalmente en entornos de laboratorio utilizando cultivos bacterianos, como Bacillus subtilis .
Análisis De Reacciones Químicas
Tipos de Reacciones
La lactama de Murámico experimenta varios tipos de reacciones químicas, que incluyen:
Desacetilación: Catalizada por la enzima PdaA, que elimina el grupo acetilo del ácido N-acetilmurámico.
Formación del Anillo de Lactama: Esta reacción implica la ciclización del producto desacetilado para formar el anillo de lactama.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en la síntesis de lactama de Murámico incluyen:
Muramoil-L-alanina amidasa: Para la eliminación de la cadena lateral peptídica.
Enzima PdaA: Para la desacetilación y la formación del anillo de lactama.
Productos Principales
El producto principal de estas reacciones es la propia lactama de Murámico, que es un componente crucial del peptidoglicano de la corteza de las esporas .
Aplicaciones Científicas De Investigación
La lactama de Murámico tiene varias aplicaciones importantes en la investigación científica:
Microbiología: Se estudia por su papel en la resistencia al calor y la integridad estructural de las esporas bacterianas.
Aplicaciones Industriales: Aunque aún no se aplica ampliamente, los conocimientos sobre la síntesis de lactama de Murámico podrían informar el desarrollo de biotecnologías basadas en esporas.
Mecanismo De Acción
La lactama de Murámico ejerce sus efectos modificando la estructura del peptidoglicano de las esporas bacterianas. Las enzimas CwlD y PdaA son cruciales para su síntesis. CwlD elimina la cadena lateral peptídica del ácido N-acetilmurámico, proporcionando el sustrato para PdaA, que luego desacetila el ácido murámico y cataliza la formación del anillo de lactama . Esta modificación es esencial para la resistencia al calor y la integridad estructural de la corteza de la espora .
Comparación Con Compuestos Similares
La lactama de Murámico es única entre las modificaciones del peptidoglicano debido a su papel en la formación de esporas. Los compuestos similares incluyen:
Ácido N-acetilmurámico: El precursor de la lactama de Murámico, que se encuentra en el peptidoglicano de las células bacterianas vegetativas.
Ácido dipicolínico: Otro compuesto que se encuentra en las esporas bacterianas, que contribuye a su resistencia al calor.
La lactama de Murámico es distinta en su función específica en la integridad estructural y la resistencia al calor de las esporas bacterianas, lo que la convierte en un foco crítico de investigación en microbiología y bioquímica .
Propiedades
Fórmula molecular |
C9H15NO6 |
|---|---|
Peso molecular |
233.22 g/mol |
Nombre IUPAC |
6-methyl-5-oxo-2-(1,2,3-trihydroxypropyl)morpholine-3-carbaldehyde |
InChI |
InChI=1S/C9H15NO6/c1-4-9(15)10-5(2-11)8(16-4)7(14)6(13)3-12/h2,4-8,12-14H,3H2,1H3,(H,10,15) |
Clave InChI |
XZWJVAHCGGCTMK-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=O)NC(C(O1)C(C(CO)O)O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


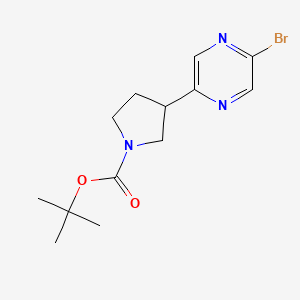
![(2S,3R,4S,5R,6R)-2-(4-ethenylphenoxy)-6-[[(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyl-oxan-2-yl]oxymethyl]oxane-3,4,5-triol](/img/structure/B12303524.png)
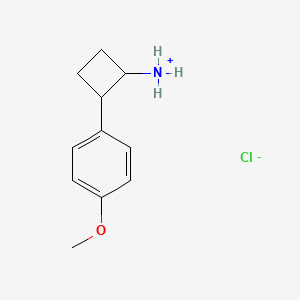

![3-[[5-chloro-2-[(4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide;methanesulfonic acid;hydrochloride](/img/structure/B12303535.png)
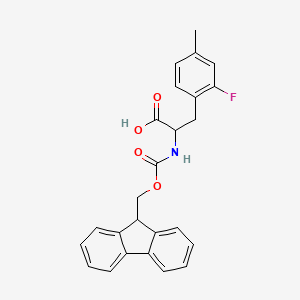
![rac-(1R,3S)-3-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]cyclopentan-1-amine, cis](/img/structure/B12303543.png)
![N-[(1S)-1-{[(1S)-4-(carbamoylamino)-1-{[4-(chloromethyl)phenyl]carbamoyl}butyl]carbamoyl}-2-methylpropyl]-6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamide](/img/structure/B12303550.png)
![7-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-11-hydroxy-6,6,15-trimethyl-2,16-dioxa-6-azoniatetracyclo[8.8.0.03,8.012,17]octadeca-1(10),3(8),4,11,14,17-hexaene-9,13-dione](/img/structure/B12303555.png)

![Methyl 2-({[(2S)-3-(1H-indol-3-YL)-1-methoxy-1-oxopropan-2-YL]carbamoyl}amino)-4,5-dimethoxybenzoate](/img/structure/B12303566.png)
